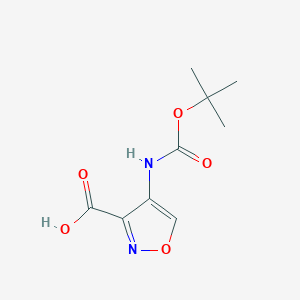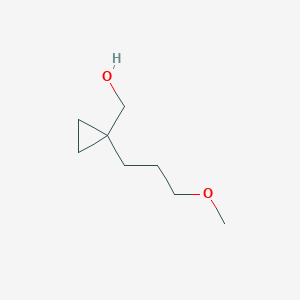
(1-(3-Methoxypropyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Methoxypropyl)cyclopropyl)methanol is an organic compound with the molecular formula C8H16O2 It is a cyclopropyl derivative, characterized by the presence of a methoxypropyl group attached to the cyclopropyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-methoxypropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-Methoxypropyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of (1-(3-Methoxypropyl)cyclopropyl)aldehyde or (1-(3-Methoxypropyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(3-Methoxypropyl)cyclopropyl)alkane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(1-(3-Methoxypropyl)cyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(3-Methoxypropyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropyl ring can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: Lacks the methoxypropyl group, resulting in different chemical and biological properties.
(1-(3-Hydroxypropyl)cyclopropyl)methanol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
(1-(3-Methoxypropyl)cyclopropyl)amine: Contains an amine group, leading to different interactions and applications.
Uniqueness
(1-(3-Methoxypropyl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl ring and the methoxypropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
[1-(3-methoxypropyl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H16O2/c1-10-6-2-3-8(7-9)4-5-8/h9H,2-7H2,1H3 |
Clave InChI |
XAIXAWWRVFURKE-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


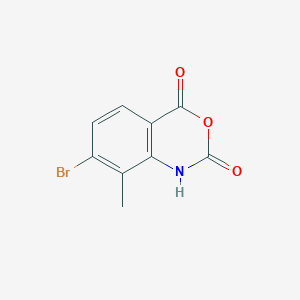



![8-bromo-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B15318324.png)

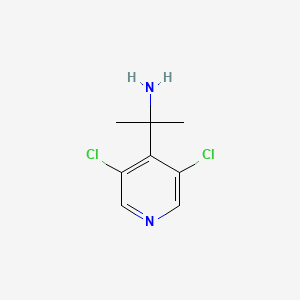
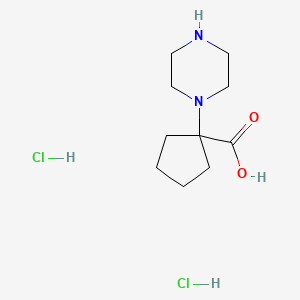
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
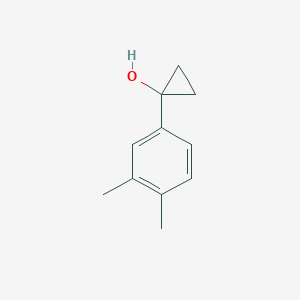
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
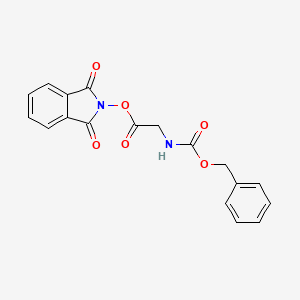
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
